Bis(benzonitrile)palladium chloride
Overview
Description
Preparation Methods
Bis(benzonitrile)palladium chloride can be synthesized by dissolving palladium(II) chloride in warm benzonitrile. The reaction typically involves heating palladium(II) chloride with benzonitrile at elevated temperatures to form the desired complex . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
Bis(benzonitrile)palladium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzonitrile ligands can be replaced by other ligands in the presence of suitable reagents.
Oxidative Addition: The compound can participate in oxidative addition reactions, where it forms new bonds with other molecules.
Reductive Elimination: It can also undergo reductive elimination, where it loses ligands to form simpler compounds.
Common reagents used in these reactions include organic halides, phosphines, and other coordinating ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(benzonitrile)palladium chloride is widely used in scientific research due to its versatility as a catalyst. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which bis(benzonitrile)palladium chloride exerts its effects involves the coordination of the palladium center with various ligands. The palladium atom can undergo oxidative addition, where it forms new bonds with other molecules, and reductive elimination, where it loses ligands. These processes are crucial for its catalytic activity in various chemical reactions .
Comparison with Similar Compounds
Bis(benzonitrile)palladium chloride is similar to other palladium complexes such as bis(acetonitrile)palladium chloride and tetrakis(triphenylphosphine)palladium. it is unique due to its specific coordination with benzonitrile ligands, which provides distinct reactivity and stability in certain reactions .
Similar compounds include:
- Bis(acetonitrile)palladium chloride
- Tetrakis(triphenylphosphine)palladium
- Dichlorobis(triphenylphosphine)palladium
Properties
IUPAC Name |
benzonitrile;dichloropalladium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNOJTUTEXAZLD-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14220-64-5 | |
Record name | Bis(benzonitrile)dichloropalladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(benzonitrile)palladium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014220645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzonitrilepalladium dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(benzonitrile)palladium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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